N-(pyridin-4-ylmethyl)butan-2-amine
Description
N-(Pyridin-4-ylmethyl)butan-2-amine (CAS: STK510894, AC1NG153) is a secondary amine characterized by a butan-2-amine backbone substituted with a pyridin-4-ylmethyl group. Its molecular formula is C₁₀H₁₅N₂ (molecular weight: 163.25 g/mol). The compound is commercially available from eight suppliers, reflecting its utility as a building block in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSUFMPNNGXEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405892 | |
| Record name | N-(pyridin-4-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-69-5 | |
| Record name | N-(pyridin-4-ylmethyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)butan-2-amine typically involves the reaction of pyridine-4-carboxaldehyde with butan-2-amine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of pyridine-4-carboxaldehyde reacts with butan-2-amine to form an imine intermediate, which is subsequently reduced to the desired amine product using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
N-(pyridin-4-ylmethyl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)butan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Structural Variations
Key Observations :
- N-(4-Fluorobenzyl)butan-2-amine () demonstrates how halogenation (fluorine) on the benzyl group can modulate electronic properties and bioavailability compared to the pyridine-based target compound .
Physicochemical Properties
| Property | This compound | Compound 12h | Motesanib | N-(4-Fluorobenzyl)butan-2-amine |
|---|---|---|---|---|
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~3.5 (high) | ~2.8 | ~2.1 |
| Solubility | Moderate (polar pyridine group) | Low (bulky groups) | Low (crystalline) | Moderate (fluorine enhances) |
| Hydrogen Bond Donors | 1 | 3 | 3 | 1 |
Notes:
- The pyridine ring in the target compound enhances water solubility compared to purely aromatic analogs like N-(4-Fluorobenzyl)butan-2-amine .
- Compound 12h ’s high logP and low solubility are attributed to its sulfonyl and chlorophenyl substituents .
Commercial Availability
Biological Activity
N-(pyridin-4-ylmethyl)butan-2-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a butan-2-amine backbone substituted with a pyridin-4-ylmethyl group. The molecular formula is , with a molecular weight of approximately 188.27 g/mol. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and PC3. The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported to be in the micromolar range, indicating a significant potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induces apoptosis |
| PC3 | 7.5 | Inhibits proliferation |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
- Receptor Binding : The presence of the pyridine ring enhances its ability to bind to various receptors, influencing signal transduction pathways.
- Apoptosis Induction : By activating apoptotic pathways, it can lead to programmed cell death in cancerous cells.
Case Studies and Research Findings
- Antimicrobial Study : A study published in the Journal of Antibiotics demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
- Cancer Research : In a recent study published in Cancer Letters, the compound was tested on various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to the active sites of target enzymes, suggesting potential for rational drug design based on its structure.
Applications in Drug Development
This compound serves as a precursor in the synthesis of more complex organic molecules and pharmaceutical agents targeting various diseases. Its applications extend beyond medicinal chemistry into industrial processes where it is utilized as an intermediate for specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
